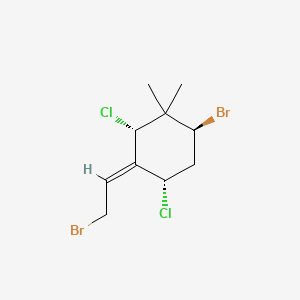
Ochtodene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ochtodene is a halogenated monoterpenoid compound primarily isolated from the tropical red alga Ochtodes secundiramea. It is known for its role in chemical defense mechanisms in marine environments, particularly as a feeding deterrent against herbivorous fishes and amphipods . The compound has a molecular formula of C10H14Br2Cl2 and is characterized by its unique structure, which includes bromine and chlorine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ochtodene is typically isolated from the red alga Ochtodes secundiramea. The isolation process involves the extraction of the alga’s biomass using solvents, followed by purification through high-performance liquid chromatography (HPLC) . The biomass can be processed using various methods, including maceration, lyophilization in liquid nitrogen, or drying in an oven at 50°C . The chemical profiles of the extracts can vary depending on the preparation method used, but the major compound identified remains consistent .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine algae. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Ochtodene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different halogenated derivatives.
Substitution: The bromine and chlorine atoms in this compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various halogenated monoterpenoids, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Ochtodene has several scientific research applications, including:
Chemistry: Used as a model compound to study halogenated monoterpenoids and their chemical properties.
Industry: Explored for its potential use in agriculture to control fungal contamination in crops.
Wirkmechanismus
Ochtodene exerts its effects primarily through its halogenated structure, which makes it an effective feeding deterrent. The compound interacts with the sensory receptors of herbivorous fishes and amphipods, reducing their feeding activity . The exact molecular targets and pathways involved in this mechanism are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ochtodene is similar to other halogenated monoterpenoids such as chondrocole A and apakathis compound A and B. it is unique in its specific combination of bromine and chlorine atoms, which contribute to its distinct biological activities . Unlike chondrocole A, this compound has been shown to be a more effective feeding deterrent .
List of Similar Compounds
- Chondrocole A
- Apakathis compound A
- Apakathis compound B
Eigenschaften
CAS-Nummer |
67237-02-9 |
|---|---|
Molekularformel |
C10H14Br2Cl2 |
Molekulargewicht |
364.93 g/mol |
IUPAC-Name |
(2S,3E,4S,6S)-6-bromo-3-(2-bromoethylidene)-2,4-dichloro-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H14Br2Cl2/c1-10(2)8(12)5-7(13)6(3-4-11)9(10)14/h3,7-9H,4-5H2,1-2H3/b6-3+/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
WBDRSOKGNBUNSZ-AFEQIJMISA-N |
SMILES |
CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C |
Isomerische SMILES |
CC1([C@H](C[C@@H](/C(=C\CBr)/[C@@H]1Cl)Cl)Br)C |
Kanonische SMILES |
CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C |
Synonyme |
ochtodene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



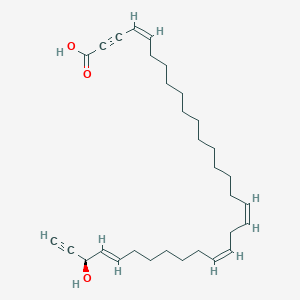
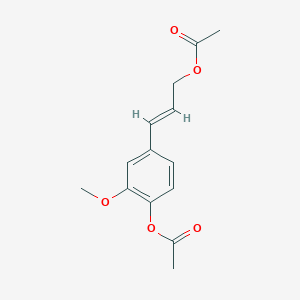
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)
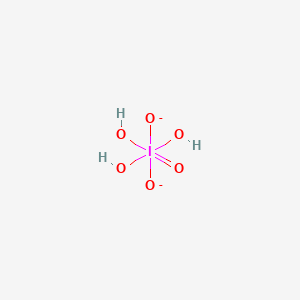

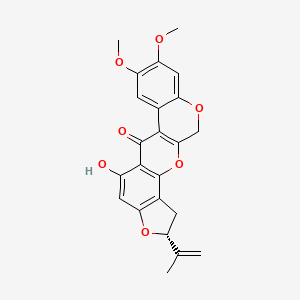
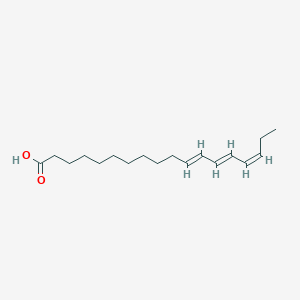
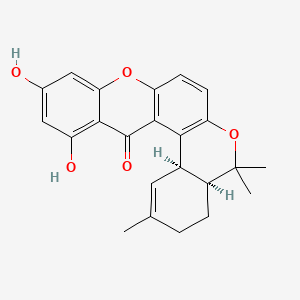
![1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone](/img/structure/B1234797.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B1234800.png)


